molecular formula C12H17NO3 B13003471 Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13003471
M. Wt: 223.27 g/mol
InChI Key: DDDYHTZJYXACFV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate ( 1310923-69-3) is a pyridinone derivative with a molecular formula of C13H20N2O3 and a molecular weight of 252.313 g/mol. This compound is of significant interest in medicinal chemistry research, particularly as a key synthetic intermediate or scaffold for developing novel therapeutic agents. Pyridinone derivatives have been extensively investigated for their pharmacological properties, including as neurokinin receptor antagonists. This specific 1-propyl-substituted derivative is described in patent literature for its potential use in the treatment of psychiatric disorders such as psychosis . The structure-activity relationships of similar pyridinone compounds are an active area of research, as this core scaffold is found in compounds targeting various biological pathways, including formyl peptide receptors for inflammatory diseases like rheumatoid arthritis and mutant isocitrate dehydrogenases in cancer research . Researchers utilize this chemical for its potential in central nervous system drug discovery and development. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Key chemical identifiers include: CAS Number : 1310923-69-3 Molecular Formula : C13H20N2O3 Molecular Weight : 252.313 g/mol

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-methyl-6-oxo-1-propylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO3/c1-4-8-13-9(3)10(6-7-11(13)14)12(15)16-5-2/h6-7H,4-5,8H2,1-3H3

InChI Key

DDDYHTZJYXACFV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=CC1=O)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Classical Condensation Method

The most commonly reported synthetic approach to Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate involves a multi-component condensation reaction. This typically includes:

  • Starting materials: Ethyl acetoacetate, an appropriate aldehyde (to introduce the propyl group), and ammonia or a primary amine.
  • Catalyst: Piperidine or similar organic bases.
  • Reaction conditions: Reflux in ethanol or another suitable solvent, often under inert atmosphere to prevent oxidation.
  • Mechanism: The reaction proceeds via Knoevenagel condensation followed by cyclization to form the dihydropyridine ring.

This method yields the target compound with moderate to good efficiency and allows for structural modifications by varying the aldehyde or amine components.

Hydrothermal Synthesis

A green and efficient alternative involves hydrothermal synthesis, particularly for related 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives, which are precursors or analogs of the target compound. This method includes:

  • Reactants: 2-chloro-5-trifluoromethylpyridine and water.
  • Conditions: Sealed hydrothermal reactor at 100–180 °C for 24–72 hours.
  • Outcome: Formation of crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid with high purity and yield (>80%).
  • Advantages: Environmentally friendly (water as solvent), simple equipment, high crystal stability, and minimal thermal stress.

This approach can be adapted for the esterification step to obtain the ethyl ester derivative.

Microwave and Infrared Irradiation-Assisted Synthesis

Recent advances have demonstrated the use of energy-efficient methods such as microwave irradiation and infrared (IR) irradiation to accelerate the synthesis of pyridine derivatives structurally related to this compound:

  • IR irradiation: Used to promote condensation of 4H-pyrans with acids or amines in ethanol at moderate temperatures (~80 °C) for short times (~15 minutes), yielding dihydropyridine derivatives with good purity after recrystallization.
  • Microwave irradiation: Applied in cyclization steps to reduce reaction times and improve yields compared to conventional heating.

These methods offer greener and faster alternatives to traditional reflux techniques.

Industrial Production Considerations

In industrial settings, the synthesis of this compound typically scales up the classical condensation route with optimizations:

  • Continuous flow reactors: Enhance reaction control, heat transfer, and scalability.
  • Automated systems: Improve reproducibility and reduce human error.
  • Purification: Employ recrystallization and chromatographic techniques to achieve high purity.
  • Yield optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice are finely tuned to maximize output.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Conditions Yield (%) Advantages Limitations
Classical Condensation Ethyl acetoacetate, aldehyde, amine Reflux in ethanol, piperidine catalyst Moderate to high (50-80%) Well-established, versatile Longer reaction times, solvent use
Hydrothermal Synthesis 2-chloro-5-trifluoromethylpyridine, water 100–180 °C, 24–72 h, sealed reactor >80 Green solvent, high purity, stable crystals Requires specialized equipment
IR Irradiation-Assisted Synthesis 4H-pyrans, sulfuric acid, ethanol 80 °C, 15 min Moderate (40-60%) Fast, energy-efficient Limited substrate scope
Microwave Irradiation Cyclization intermediates Microwave heating, short time High (>80%) Rapid, high yield Equipment cost

Detailed Research Findings

  • The classical condensation method remains the backbone of synthesis due to its adaptability to various substituents and relatively straightforward procedure.
  • Hydrothermal synthesis offers a sustainable alternative, especially for producing stable crystalline intermediates or analogs, with yields exceeding 80% and minimal environmental impact.
  • Energy-assisted methods like IR and microwave irradiation significantly reduce reaction times and improve yields, aligning with green chemistry principles.
  • Purification by recrystallization from ethanol-water mixtures is commonly employed to isolate the product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxyl-substituted dihydropyridines.

Scientific Research Applications

Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s key structural features can be compared to derivatives with modifications at positions 1, 2, 4, and 5 of the pyridinone ring:

Table 1: Structural and Functional Comparison of Selected Pyridinone Derivatives
Compound Name Substituents (Position) Key Properties/Activities Synthesis Yield (If Available) Reference
Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate 1-Propyl, 2-Methyl Unknown activity; moderate lipophilicity Not reported
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate 1-Phenyl, 2-Methyl Higher steric bulk; potential π-π interactions Not reported
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1-Methyl, 4-Chloro Electron-withdrawing Cl enhances reactivity Not reported
Ethyl-5-cyano-2-methyl-6-oxo-4-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxylate 5-Cyano, 4-Pyridinyl Relaxant activity on rat trachea 44% (microwave-assisted synthesis)
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1-Methyl, 2-(Difluoromethyl) Improved metabolic stability Not reported
Key Observations:
  • Position 1 Substituents : The propyl group in the target compound confers moderate lipophilicity compared to phenyl (bulkier, aromatic) or methyl (smaller) groups. This may influence membrane permeability in biological systems .
  • Electron-Withdrawing Groups: Derivatives with 4-chloro or 5-cyano substituents exhibit enhanced reactivity or biological activity due to electron-withdrawing effects. For example, the 5-cyano analog in showed relaxant effects on rat trachea .
  • Fluorinated Analogs : Fluorine substitution (e.g., 2-difluoromethyl in ) improves metabolic stability, a critical factor in drug design .

Crystallographic and Structural Insights

  • Hydrogen Bonding : Etter’s graph set analysis () indicates that substituents like carbonyl or hydroxyl groups influence crystal packing via intermolecular hydrogen bonds, affecting solubility and stability .
  • Software Tools : Programs like SHELXL () and ORTEP () enable precise structural validation, critical for understanding conformation-activity relationships .

Biological Activity

Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate (CAS No. 1187433-41-5) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the available research regarding its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.27 g/mol
  • Structure : The compound features a dihydropyridine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that dihydropyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Potential

Dihydropyridine derivatives have also been investigated for their anticancer properties. Studies have reported that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Case Study:
In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity with an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent compared to standard treatments like bleomycin .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These findings are promising for developing treatments for neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to microbial metabolism.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells via mitochondrial pathways.
  • Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative damage.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with low toxicity profiles in animal models. Further studies are needed to establish its safety and efficacy in humans.

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